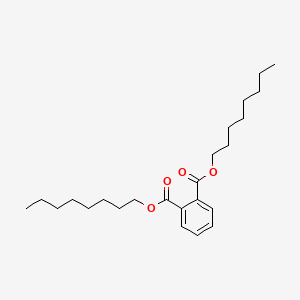

Dioctyl phthalate

Description

Properties

IUPAC Name |

dioctyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O4/c1-3-5-7-9-11-15-19-27-23(25)21-17-13-14-18-22(21)24(26)28-20-16-12-10-8-6-4-2/h13-14,17-18H,3-12,15-16,19-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQIUGAXCHLFZKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O4 | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4970 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021956 | |

| Record name | Di-n-octyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Di-n-octyl phthalate appears as a clear liquid with a mild odor. Slightly less dense than water and insoluble in water. Hence floats on water. Flash point 430 °F. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. As a liquid, can easily penetrate the soil and contaminate groundwater and nearby streams. Eye contact may produce severe irritation and direct skin contact may produce mild irritation. Used in the manufacture of a variety of plastics and coating products., Liquid, Clear liquid; [HSDB] Clear colorless odorless liquid; [CHEMINFO], A clear liquid with a mild odor. | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4970 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-dioctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Di-n-octyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6701 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/286 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

428 °F at 760 mmHg (NTP, 1992), BP: 220 °C at 2 mm Hg, 428 °F | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4970 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1345 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/286 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

219 °F (NTP, 1992), 420 °F (215 °C) (Open cup), 219 °F | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4970 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1345 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/286 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), In water, 0.022 mg/L at 25 °C | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4970 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1345 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.98 at 77 °F (USCG, 1999) - Less dense than water; will float, Specific gravity: 0.978 at 20 °C, 0.98 | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4970 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1345 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/286 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

less than 0.2 mmHg at 302 °F (NTP, 1992), 0.0000001 [mmHg], VP: 2.60X10-6 mm Hg at 25 °C, 1.0X10-7 mm Hg at 25 °C, <0.2 mmHg at 302 °F | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4970 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Di-n-octyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6701 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1345 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/286 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Clear, oily liquid, Liquid at room temperature | |

CAS No. |

117-84-0, 8031-29-6 | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4970 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Di-n-octyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-n-octyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dioctyl phthalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15318 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-dioctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Di-n-octyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dioctyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.832 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-dioctyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X3RJ0527W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1345 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/286 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-13 °F (NTP, 1992), 25 °C, -13 °F | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4970 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1345 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI-N-OCTYL PHTHALATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/286 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

Dioctyl phthalate synthesis mechanism and kinetics

An In-depth Technical Guide to the Synthesis Mechanism and Kinetics of Dioctyl Phthalate (B1215562)

For researchers, scientists, and professionals in drug development, a thorough understanding of the synthesis of dioctyl phthalate (DOP), a common plasticizer, is crucial for controlling its production and potential impact. This guide details the core principles of its synthesis, focusing on the reaction mechanism and kinetics.

Core Synthesis Mechanism

The industrial production of this compound is achieved through the esterification of phthalic anhydride (B1165640) (PA) with 2-ethylhexanol (2-EH)[1][2]. This reaction is a two-step process:

-

Monoester Formation: The first step involves the rapid, non-catalytic reaction of phthalic anhydride with one molecule of 2-ethylhexanol to form mono-(2-ethylhexyl) phthalate (MEHP)[3][4][5][6]. This initial reaction is typically fast and occurs readily upon mixing the reactants.

-

Diester Formation: The second, and rate-determining, step is the reversible esterification of MEHP with a second molecule of 2-ethylhexanol to yield this compound and water[3][7]. This step is significantly slower and requires a catalyst to proceed at a practical rate[3][4]. To drive the reaction to completion, the water produced during this stage must be continuously removed from the reaction mixture, shifting the equilibrium towards the product side[1][4].

The overall reaction can be summarized as follows:

-

Step 1: Phthalic Anhydride + 2-Ethylhexanol → Mono-(2-ethylhexyl) phthalate

-

Step 2: Mono-(2-ethylhexyl) phthalate + 2-Ethylhexanol ⇌ this compound + Water

The following diagram illustrates the reaction pathway for the synthesis of this compound.

Caption: Reaction pathway for this compound synthesis.

Reaction Kinetics

The kinetics of DOP synthesis are primarily governed by the second, slower step of the reaction: the conversion of MEHP to DOP. The choice of catalyst significantly influences the reaction order and rate.

Kinetic Parameters with Various Catalysts

The following table summarizes the kinetic data for the esterification of MEHP with 2-ethylhexanol using different catalysts.

| Catalyst | Reaction Order w.r.t. MEHP | Reaction Order w.r.t. 2-EH | Activation Energy (Ea) | Pre-exponential Factor (A) | Reference |

| Tetrabutyl titanate | Second-order (forward & backward) | Second-order (forward & backward) | 83.49 kJ/mol | 1.75 × 10⁷ kg/(mol ·min) | [3] |

| p-Toluenesulfonic acid | First-order | Independent | Not Specified | Not Specified | [5] |

| Sulfuric acid | First-order | Independent | Not Specified | Not Specified | [6] |

Thermodynamic Properties

The thermodynamics of the rate-controlling step (MEHP to DOP) have been investigated, providing insight into the reaction's energy profile.

| Thermodynamic Parameter | Value | Reference |

| Enthalpy of Reaction (ΔH) | 17.91 kJ/mol | [3] |

| Entropy of Reaction (ΔS) | 54.64 J/(K·mol) | [3] |

Experimental Protocols

While specific experimental conditions can vary, a general methodology for the batch synthesis of this compound can be outlined based on common practices.

Materials and Equipment

-

Reactants: Phthalic anhydride, 2-ethylhexanol

-

Catalyst: e.g., Tetrabutyl titanate, p-toluenesulfonic acid, or sulfuric acid

-

Equipment: Jacketed glass reactor with a mechanical stirrer, thermometer, condenser, and a Dean-Stark trap (or similar apparatus for water removal), heating mantle, and a vacuum source for purification.

Synthesis Procedure

-

Charging the Reactor: Phthalic anhydride and 2-ethylhexanol are charged into the reactor in a specific molar ratio.

-

Heating and Initial Reaction: The mixture is heated to a temperature where the phthalic anhydride dissolves and reacts with 2-ethylhexanol to form MEHP.

-

Catalyst Addition: The catalyst is introduced into the reaction mixture.

-

Esterification and Water Removal: The temperature is raised to the desired reaction temperature, typically between 190°C and 235°C[8][9]. The water formed during the esterification is continuously removed by azeotropic distillation with the excess 2-ethylhexanol.

-

Monitoring the Reaction: The progress of the reaction is monitored by measuring the acid value of the mixture. The reaction is considered complete when the acid value drops to a predetermined low level.

-

Catalyst Neutralization and Removal: After the reaction is complete, the mixture is cooled, and the catalyst is neutralized (if acidic) and subsequently removed.

-

Purification: The crude DOP is purified to remove unreacted alcohol, catalyst residues, and other impurities. This is typically achieved through a combination of washing, steam stripping, and vacuum distillation[1][8][9].

-

Final Product: The final product is a clear, colorless, and odorless liquid.

The following diagram provides a visual representation of a typical experimental workflow for the synthesis and purification of this compound.

Caption: Workflow for DOP synthesis and purification.

Catalyst Considerations

A variety of catalysts can be employed for the synthesis of DOP, each with its own advantages and disadvantages.

-

Acid Catalysts (Sulfuric Acid, PTSA): These are effective but can cause corrosion and lead to colored byproducts, complicating the purification process[4].

-

Organometallic Catalysts (Tetrabutyl Titanate): These are highly efficient and lead to high-purity products. They are a common choice in industrial production[3].

-

Solid Acid Catalysts: Catalysts such as metal(IV) tungstates and sulfated zirconia are being explored as more environmentally friendly options. They are non-corrosive, easily separable, and can be reused, though their activity may decrease upon regeneration[4][10].

This guide provides a foundational understanding of the synthesis mechanism and kinetics of this compound. For professionals in related fields, this knowledge is essential for process optimization, quality control, and the development of more sustainable production methods.

References

- 1. Production and manufacturing method and process of this compound (DOP)-Chemwin [en.888chem.com]

- 2. This compound (DOP) plasticizer [jctmixingequipment.com]

- 3. Thermodynamics and Kinetics of this compound Synthesis Process-Academax [academax.com]

- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. mohebbaspar.com [mohebbaspar.com]

- 9. CN102295564B - Continuous production process for DOP (this compound) - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

A Comprehensive Review of Dioctyl Phthalate (DOP) Toxicity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dioctyl phthalate (B1215562) (DOP), a widely utilized plasticizer, has come under scientific scrutiny due to its potential toxic effects on biological systems. This technical guide provides a comprehensive review of the current state of knowledge regarding DOP toxicity, with a focus on its impact on various organ systems, its mechanisms of action, and the experimental methodologies used for its assessment. Quantitative data from key studies are summarized in tabular format for comparative analysis. Furthermore, this guide presents detailed experimental protocols and visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of DOP's toxicological profile.

Acute, Subchronic, and Chronic Toxicity

DOP exhibits low acute toxicity via oral and dermal routes.[1] However, repeated or prolonged exposure can lead to adverse effects in multiple organ systems.

Quantitative Toxicology Data

| Toxicity Endpoint | Species | Route | Value | Reference |

| Acute Toxicity | ||||

| LD50 | Rat | Oral | 3,500 mg/kg | [2] |

| LD50 | Rabbit | Dermal | 25,000 mg/kg | [2] |

| LC50 | Rat | Inhalation (4h) | >10.62 mg/l | [2] |

| Subchronic Toxicity | ||||

| NOAEL (13 weeks) | Rat | Oral (diet) | 3.7 mg/kg body weight/day | [3] |

| LOAEL (13 weeks) | Rat | Oral (diet) | 36.8 mg/kg body weight/day | [3] |

| Hepatotoxicity | ||||

| Increased Liver Weight | Young Mice (12 weeks) | Oral (gavage) | 500 mg/kg/day | [4][5] |

| Increased ALT & ALP | Young Mice (12 weeks) | Oral (gavage) | 500 mg/kg/day | [4][5] |

| Reproductive Toxicity | ||||

| Seminiferous Tubule Atrophy | Rat (13 weeks) | Oral (diet) | 5000 ppm | [3] |

| Neurotoxicity | ||||

| Decreased SOD levels | Weanling Male Mice (8 weeks) | Oral (gavage) | 1000 mg/kg/day | [6] |

| Increased MDA levels | Weanling Male Mice (8 weeks) | Oral (gavage) | 1000 mg/kg/day | [6] |

Table 1: Summary of Quantitative Toxicity Data for Dioctyl Phthalate. This table provides a summary of key toxicological endpoints for DOP, including acute toxicity values (LD50, LC50), no-observed-adverse-effect-level (NOAEL) and lowest-observed-adverse-effect-level (LOAEL) from subchronic studies, and dose levels associated with specific organ toxicities.

Organ-Specific Toxicities

Hepatotoxicity

The liver is a primary target organ for DOP toxicity.[7] Studies in rodents have demonstrated that exposure to high doses of DOP can lead to hepatomegaly (increased liver weight), histological changes such as endothelial nuclear prominence and anisokaryosis, and alterations in serum biochemistry, including increased serum albumin and decreased cholesterol.[3] In mice, both low (50 mg/kg·bw) and high (500 mg/kg·bw) doses of DEHP exposure led to significant dose-dependent inflammation in the liver.[4] Furthermore, DEHP exposure resulted in elevated activity of alanine (B10760859) aminotransferase (ALT) and alkaline phosphatase (ALP) in the liver.[4] A key mechanism underlying DOP-induced hepatotoxicity in rodents is the proliferation of peroxisomes.[3]

Reproductive and Developmental Toxicity

DOP is a known endocrine disruptor and has been shown to adversely affect the reproductive system.[8] In male rats, subchronic exposure to DOP can cause mild to moderate seminiferous tubule atrophy and vacuolation of Sertoli cells.[3] Concerns have also been raised about the potential for prenatal exposure to DOP to lead to developmental issues in children.[8]

Neurotoxicity

Evidence suggests that DOP may exert neurotoxic effects. A study in immature mice demonstrated that subchronic exposure to DOP, both individually and in combination with heavy metals, could inhibit growth and development.[6] Biochemical analyses revealed significantly decreased levels of superoxide (B77818) dismutase (SOD) and increased levels of malondialdehyde (MDA), indicative of oxidative stress in the brain.[6] Pathological alterations in the hippocampus were also observed, with a possible mechanism being hippocampal neuronal apoptosis.[6]

Carcinogenicity and Genotoxicity

The International Agency for Research on Cancer (IARC) has classified di(2-ethylhexyl)phthalate (DEHP), a compound closely related to and often referred to as DOP, as "possibly carcinogenic to humans" (Group 2B).[2] Some studies suggest a potential link between DOP exposure and liver cancer in laboratory animals.[8] While DOP is generally regarded as non-genotoxic, some studies using the Comet assay have shown that DEHP can induce DNA damage in human leukocytes at high concentrations.[9]

Mechanisms of Toxicity

Endocrine Disruption and PPAR Activation

A primary mechanism of DOP's toxicity is its ability to act as an endocrine disruptor.[8] DOP and its metabolites can interact with nuclear receptors, particularly the peroxisome proliferator-activated receptor alpha (PPARα).[10][11] Activation of PPARα in the liver leads to a cascade of events resulting in peroxisome proliferation and subsequent hepatotoxicity in rodents.[3][10]

Thyroid Hormone Disruption

DOP has also been shown to interfere with the thyroid hormone signaling pathway.[12] Experimental studies suggest that DEHP can downregulate the thyroid-releasing hormone (TRH) receptor in the hypothalamus and upregulate the TRH receptor in the pituitary, leading to disruptions in thyroid hormone homeostasis.[13]

Experimental Protocols

Standardized guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD), are crucial for the reliable assessment of chemical toxicity.

In Vivo Toxicity Studies

A general workflow for in vivo toxicity assessment is outlined below. Specific protocols are adapted based on the toxicity endpoint being investigated (e.g., acute, subchronic, reproductive).

Reproductive Toxicity Assessment (based on OECD Guideline 416)

Objective: To assess the effects of a test substance on male and female reproductive performance, including gonadal function, mating behavior, conception, gestation, parturition, lactation, and early postnatal development.

Experimental Design:

-

Animal Model: Typically, Sprague-Dawley rats.

-

Parental (P) Generation:

-

Groups of at least 20 males and 20 females per dose group.

-

Dosing begins for males 10 weeks before mating and for females 2 weeks before mating.

-

Dosing continues throughout mating, gestation, and lactation.

-

-

First Filial (F1) Generation:

-

Litters are standardized on postnatal day 4.

-

Offspring are dosed from weaning until adulthood.

-

Selected F1 animals are mated to produce an F2 generation.

-

-

Endpoints Evaluated:

-

P Generation: Clinical observations, body weight, food consumption, estrous cycles, mating and fertility indices, gestation length, parturition observations.

-

F1 and F2 Generations: Viability, clinical signs, body weight, physical development (e.g., anogenital distance, nipple retention), sexual maturation, and reproductive performance.

-

Post-mortem: Gross necropsy, organ weights (reproductive organs), histopathology of reproductive tissues.

-

Genotoxicity Assessment (Comet Assay)

Objective: To detect DNA strand breaks in individual cells.

Methodology:

-

Cell Preparation: Isolate target cells (e.g., peripheral blood lymphocytes, liver cells) from control and DOP-exposed animals.

-

Embedding: Mix cells with low-melting-point agarose (B213101) and layer onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse slides in a high-salt lysis solution to remove cell membranes and histones, leaving behind the nucleoid.

-

Alkaline Unwinding: Place slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Apply an electric field to the slides, causing the negatively charged DNA to migrate towards the anode. Damaged DNA fragments will migrate further, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide, SYBR Green).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using image analysis software (measuring tail length, tail intensity, and tail moment).

Conclusion

The available evidence clearly indicates that this compound poses a toxicological risk, particularly with repeated or chronic exposure. Its effects on the liver, reproductive system, and nervous system are of significant concern and are mediated, in part, by its endocrine-disrupting properties and activation of the PPARα signaling pathway. The standardized experimental protocols outlined in this guide are essential for the continued investigation and characterization of DOP's toxic potential. Further research is warranted to fully elucidate the mechanisms of DOP toxicity, particularly in humans, and to establish safe exposure limits to protect public health.

References

- 1. Phthalates and Their Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. redox.com [redox.com]

- 3. Subchronic oral toxicity of di-n-octyl phthalate and di(2-Ethylhexyl) phthalate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The impact of this compound exposure on multiple organ systems and gut microbiota in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Neurological effects of subchronic exposure to this compound (DOP), lead, and arsenic, individual and mixtures, in immature mice [pubmed.ncbi.nlm.nih.gov]

- 7. cpsc.gov [cpsc.gov]

- 8. pishrochem.com [pishrochem.com]

- 9. belmagumusel.com [belmagumusel.com]

- 10. Activation of PPARalpha and PPARgamma by environmental phthalate monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Peroxisome Proliferator-Activated Receptors as Mediators of Phthalate-Induced Effects in the Male and Female Reproductive Tract: Epidemiological and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Human Endocrine-Disrupting Effects of Phthalate Esters through Adverse Outcome Pathways: A Comprehensive Mechanism Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Disruption in Thyroid Signaling Pathway: A Mechanism for the Effect of Endocrine-Disrupting Chemicals on Child Neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]

Dioctyl phthalate environmental fate and transport

An In-depth Technical Guide on the Environmental Fate and Transport of Dioctyl Phthalate (B1215562)

This technical guide provides a comprehensive overview of the environmental fate and transport of dioctyl phthalate (DOP). It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the physicochemical properties, environmental partitioning, degradation pathways, and analytical methodologies associated with this compound.

A critical point of clarification is the nomenclature surrounding "this compound". The term is often used interchangeably for several isomers, primarily di(2-ethylhexyl) phthalate (DEHP) and di-n-octyl phthalate (DnOP).[1] Due to its widespread use, DEHP is frequently the subject of environmental studies referred to under the general term "DOP".[1][2] This guide will address both compounds where data is available, highlighting the specific isomer being discussed.

Physicochemical Properties

This compound is a colorless, viscous oily liquid with low volatility and is practically insoluble in water.[3][4][5] These properties are fundamental to its environmental behavior, influencing its distribution and persistence. It is primarily used as a plasticizer to impart flexibility to polymers, especially polyvinyl chloride (PVC), but is not chemically bound to the polymer matrix, allowing it to leach into the environment.[2][4][6]

Table 1: Physicochemical Properties of this compound Isomers

| Property | Di(2-ethylhexyl) phthalate (DEHP/DOP) | Di-n-octyl phthalate (DnOP) | References |

| CAS Number | 117-81-7 | 117-84-0 | [1][3] |

| Molecular Formula | C24H38O4 | C24H38O4 | [1][3][4] |

| Molecular Weight | 390.56 g/mol | 390.6 g/mol | [1][4] |

| Physical State | Oily, viscous liquid | Clear, viscous liquid | [1][3] |

| Water Solubility | 0.09 mg/L | 0.022 mg/L to 3 mg/L | [1][7] |

| Vapor Pressure (@ 25°C) | 5.5 x 10⁻⁶ mm Hg | 1.0 x 10⁻⁷ mm Hg | [7][8] |

| Log Kow (Octanol-Water Partition Coefficient) | >7 | 5.0 - 9.9 | [1][9] |

| Henry's Law Constant (atm·m³/mol) | 3.1 x 10⁻⁵ | 2.6 x 10⁻⁶ | [7][8] |

| Log Koc (Soil Organic Carbon-Water (B12546825) Partitioning Coefficient) | 4.2 (estimated) | 4.38 - 6.3 | [7][8] |

Environmental Fate and Transport

The environmental journey of DOP is governed by its physicochemical properties, leading to its distribution across air, water, and soil compartments.

Release and Partitioning

DOP is released into the environment from various sources, including industrial emissions and the leaching from consumer products like PVC materials, medical tubing, and adhesives.[5][8]

-

Atmospheric Fate : In the atmosphere, DOP exists in both vapor and particulate phases.[7][8] The vapor-phase compound is subject to degradation by photochemically-produced hydroxyl radicals.[8] Particulate-phase DOP is removed from the atmosphere through wet and dry deposition.[7][10]

-

Aquatic Fate : Due to its low water solubility and high octanol-water partition coefficient (Log Kow), DOP strongly adsorbs to suspended solids and sediments in aquatic environments.[1][8] While its Henry's Law constant suggests potential for volatilization from water surfaces, this process is often attenuated by its strong sorption to particulate matter.[7][8]

-

Terrestrial Fate : When released to soil, DOP exhibits very low mobility.[7] Its high soil organic carbon-water partitioning coefficient (Koc) indicates strong adsorption to soil organic matter.[8] This limits its leaching into groundwater, although contamination can occur, particularly in landfill sites.[5][8][11] Sorption to soil is a primary process controlling its fate and is often a nonlinear, physical process.[11][12]

Degradation Pathways

DOP is transformed in the environment through both abiotic and biotic processes, with biodegradation being the most significant removal mechanism.

Abiotic Degradation

Abiotic degradation of DOP is generally a slow process under typical environmental conditions.[13]

-

Hydrolysis : The hydrolysis half-life of DEHP can be several decades in the environment.[14] However, under conditions found in lower landfill layers (e.g., high temperature, pressure, and fluctuating pH), hydrolysis can become a more significant transformation process, breaking down diesters into monoesters and then phthalic acid.[6]

-

Photolysis : In the atmosphere, vapor-phase DOP is degraded by reacting with hydroxyl radicals.[8] However, direct photodegradation in water and soil is considered extremely slow and not a major removal pathway.[13]

Biotic Degradation

Biodegradation is the primary mechanism for the removal of DOP from the environment.[1][15] A variety of microorganisms, including bacterial strains like Arthrobacter sp., Rhodococcus sp., Bacillus sp., and Gordonia sp., are capable of utilizing DOP as a carbon and energy source.[13][14][15][16]

The general biodegradation pathway involves two main stages:

-

De-esterification : The process begins with the hydrolysis of the two ester bonds. A diesterase enzyme first converts the this compound diester into mono-octyl phthalate and an alcohol (e.g., 1-octanol). A second hydrolase then cleaves the remaining ester bond to form phthalic acid (PA).[15][16]

-

Aromatic Ring Cleavage : The resulting phthalic acid is further metabolized. An enzyme such as phthalate 3,4-dioxygenase hydroxylates the aromatic ring to form protocatechuic acid.[16] This intermediate then undergoes ortho- or meta-cleavage, breaking the aromatic ring and funneling the resulting products into central metabolic pathways like the Tricarboxylic Acid (TCA) cycle.[13][14][16]

Experimental Protocols

Analyzing DOP in environmental samples and studying its fate requires precise and sensitive methodologies, with stringent controls to prevent contamination.

Quantification in Environmental Matrices

The standard method for the determination of phthalates in environmental media is chromatography. Due to the typically low concentrations, a pre-concentration step is necessary.

-

Sample Preparation and Extraction : Solid-Phase Extraction (SPE) is a widely used technique to extract and concentrate phthalates from aqueous samples like river water or landfill leachate.[17][18] For soil and sediment, solvent extraction is typically employed. Rigorous cleaning of all glassware and use of high-purity solvents are critical to avoid laboratory-induced contamination, a common issue in phthalate analysis.[19]

-

Analytical Determination :

-

Gas Chromatography-Mass Spectrometry (GC-MS) : This is the most common and sensitive method for identifying and quantifying DOP.[1] MS provides definitive identification and is less prone to interference than other detectors.[19]

-

High-Performance Liquid Chromatography (HPLC) : HPLC coupled with an ultraviolet (UV) detector is also an effective method for the analysis of phthalates.[20][21]

-

Sorption Experiments

To determine the partitioning behavior of DOP in soil and sediment, batch equilibrium experiments are conducted.

-

Methodology : A known mass of soil or sediment is equilibrated with an aqueous solution containing DOP at a known initial concentration. The mixture is agitated for a period sufficient to reach equilibrium (typically 24-48 hours). After equilibration, the solid and aqueous phases are separated by centrifugation, and the concentration of DOP remaining in the aqueous phase is measured. The amount sorbed to the solid phase is calculated by difference.

-

Data Analysis : The data are used to calculate the soil-water distribution coefficient (Kd). Normalizing Kd to the fraction of organic carbon in the soil yields the organic carbon-normalized sorption coefficient (Koc). Sorption isotherms, which describe the relationship between the sorbed and dissolved concentrations at equilibrium, are often fitted to models like the Freundlich or Langmuir equations to better understand the sorption mechanism.[11][12]

Biodegradation Studies

Laboratory studies are essential for elucidating degradation pathways and rates.

-

Methodology : Microcosms are set up using environmental samples (e.g., soil, water, activated sludge) spiked with DOP. These can be incubated under controlled aerobic or anaerobic conditions. Samples are collected over time to monitor the disappearance of the parent compound and the appearance and disappearance of intermediate metabolites.

-

Analysis of Intermediates : GC-MS is used to identify the chemical structures of the degradation byproducts, allowing for the reconstruction of the metabolic pathway.[13][14]

-

Molecular Techniques : Real-time quantitative PCR (q-PCR) can be used to quantify the abundance of specific genes responsible for degradation, such as the phthalate 3,4-dioxygenase gene, providing a link between microbial populations and degradation activity.[13][16]

Table 2: Summary of Key Environmental Fate Processes for this compound

| Process | Environmental Compartment | Relative Importance | Key Influencing Factors | References |

| Sorption | Soil, Sediment, Water | High | Organic matter content, particle size | [1][8][11][12] |

| Biodegradation | Soil, Water, Sediment | High | Presence of adapted microorganisms, aerobic conditions | [1][13][15] |

| Photolysis | Atmosphere | Moderate (Vapor Phase) | Concentration of hydroxyl radicals | [8] |

| Volatilization | Water, Moist Soil | Low to Moderate | Henry's Law constant, attenuated by sorption | [7][8] |

| Hydrolysis | Water, Soil | Low (except in landfills) | pH, temperature, pressure | [6][14] |

| Deposition | Atmosphere to Surface | High (Particulate Phase) | Precipitation, particle size | [7][10] |

Conclusion

The environmental fate and transport of this compound are characterized by low water solubility, high sorption potential to organic matter, and susceptibility to biodegradation. While it can be transported through the atmosphere, its primary sinks are soil and sediment, where it persists but can be slowly degraded by adapted microbial communities. Understanding these pathways and the analytical methods used to study them is crucial for assessing the environmental risk posed by this ubiquitous plasticizer and for developing effective remediation strategies.

References

- 1. canada.ca [canada.ca]

- 2. pishrochem.com [pishrochem.com]

- 3. greenchemindustries.com [greenchemindustries.com]

- 4. This compound (DOP) - Pars Banu Shimi [banouchem.com]

- 5. atamankimya.com [atamankimya.com]

- 6. Chemical behavior of phthalates under abiotic conditions in landfills - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Diisooctyl phthalate | C24H38O4 | CID 33934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. di-N-Octyl Phthalate | C24H38O4 | CID 8346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 10. Atmospheric fate of phthalate esters in an urban area (Paris-France) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sorption behavior of dibutyl phthalate and this compound by aged refuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sorption Mechanism, Kinetics, and Isotherms of Di- n-butyl Phthalate to Different Soil Particle-Size Fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. iwaponline.com [iwaponline.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Biochemical pathways and enhanced degradation of di-n-octyl phthalate (DOP) in sequencing batch reactor (SBR) by Arthrobacter sp. SLG-4 and Rhodococcus sp. SLG-6 isolated from activated sludge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. dlibra.tu.koszalin.pl [dlibra.tu.koszalin.pl]

- 18. researchgate.net [researchgate.net]

- 19. atsdr.cdc.gov [atsdr.cdc.gov]

- 20. Determination of phthalate esters from environmental water samples by micro-solid-phase extraction using TiO2 nanotube arrays before high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

physical and chemical properties of dioctyl phthalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioctyl phthalate (B1215562) (DOP), also known as di-n-octyl phthalate (DNOP), is a significant member of the phthalic acid esters family. It is a man-made organic compound primarily utilized as a plasticizer to enhance the flexibility and workability of various polymers, most notably polyvinyl chloride (PVC).[1][2] Its low volatility, high plasticizing efficiency, and good stability to heat and ultraviolet light have cemented its role in a wide array of applications, from medical devices like tubing and blood bags to industrial products such as cables, flooring, and adhesives.[3][4][5] This technical guide provides an in-depth overview of the core physical and chemical properties of dioctyl phthalate, detailed experimental protocols for their determination, and visualizations of relevant chemical pathways and analytical workflows.

Physical Properties of this compound

This compound is a clear, colorless, and viscous oily liquid with a mild odor.[1][6] It is practically insoluble in water but is soluble in many organic solvents, including ethanol, ether, and mineral oil.[2][3]

Table 1: General and Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C24H38O4 | [1] |

| Molecular Weight | 390.56 g/mol | [7] |

| CAS Number | 117-84-0 | [3] |

| Appearance | Clear, colorless, oily liquid | [1][6] |

| Odor | Mild, characteristic | [1] |

| Density | 0.980 - 0.986 g/cm³ at 20 °C | [2][3][8] |

| Melting Point | -50 °C to -25 °C | [6][7][9] |

| Boiling Point | 384 - 386 °C at 760 mmHg | [7][8][10] |

| Flash Point | 201 - 219 °C (Open Cup) | [11] |

| Autoignition Temperature | 382 - 390 °C | [6][7] |

| Vapor Pressure | 1 Pa at 20 °C; 0.02 Pa at 25°C | [3] |

| Vapor Density | 13.5 - 16 (air = 1) | [6][7] |

| Refractive Index | 1.485 at 20 °C | [1] |

| Viscosity | 39 mPa.s at 20 °C | [1] |

| Solubility in Water | Practically insoluble (0.005 - 0.1 g/L) | [3][7][10] |

| Log Kow (Octanol-Water Partition Coefficient) | 8.10 | [1] |

Chemical Properties of this compound

This compound is a stable compound under normal conditions.[7] It is resistant to hydrolysis at neutral pH and the activity of air oxygen.[3] However, it can undergo hydrolysis under acidic or alkaline conditions.

Table 2: Chemical Reactivity and Stability of this compound

| Property | Description | References |

| Stability | Stable at room temperature and under normal conditions. | [7] |

| Hydrolysis | Resistant to hydrolysis at neutral pH. A base-catalyzed second-order hydrolysis rate constant has been estimated at 0.029 L/mole-sec, corresponding to a half-life of 7.7 years at pH 7 and 280 days at pH 8. | [1][3] |

| Decomposition | When heated to decomposition, it can emit acrid smoke and irritating fumes, forming carbon oxides. | [6][7] |

| Incompatibilities | Incompatible with nitrates, strong oxidizing agents, strong alkali, and strong acids. | [7] |

| UV Absorption | Has a strong UV absorption band at 274.5 nm, which extends beyond 290 nm, suggesting potential for direct photolysis by sunlight. | [1] |

Experimental Protocols

Accurate determination of the physical and chemical properties of this compound is crucial for its application and safety assessment. The following sections detail the methodologies for measuring some of its key properties.

Melting Point Determination

The melting point of a substance is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this occurs over a narrow temperature range.

Methodology: A common method for determining the melting point of an organic solid is using a capillary tube in a melting point apparatus.

-

Sample Preparation: A small amount of the solid this compound is introduced into a glass capillary tube, which is sealed at one end. The sample is packed down to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heated block or an oil bath. The capillary is positioned adjacent to a thermometer.

-

Heating: The apparatus is heated slowly, at a rate of about 1-2 °C per minute, especially near the expected melting point.

-

Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For pure compounds, this range is typically narrow.

Boiling Point Determination (OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. The OECD Guideline 103 describes several methods for its determination. One common method is the Siwoloboff method.

Methodology (Siwoloboff Method):

-

Sample Preparation: A small amount of liquid this compound is placed in a test tube. A capillary tube, sealed at the upper end, is inverted and placed inside the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer and heated in a liquid bath.

-

Heating: The bath is heated, and the temperature is monitored. As the boiling point is approached, a steady stream of bubbles will emerge from the inverted capillary.

-

Observation: The heating is stopped, and the bath is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases, and the liquid begins to enter the capillary tube.

Flash Point Determination (ASTM D93)

The flash point is the lowest temperature at which a volatile substance can vaporize to form an ignitable mixture in air. The Pensky-Martens closed-cup tester is a common apparatus for this measurement, as described in ASTM D93.

Methodology:

-

Sample Preparation: A specified volume of this compound is placed in the test cup of the Pensky-Martens apparatus.

-

Apparatus Setup: The lid, which contains an ignition source (a small flame or an electric igniter) and a stirrer, is secured on the cup.

-

Heating: The sample is heated at a slow, constant rate while being stirred.

-

Testing for Flash: At specified temperature intervals, the stirring is stopped, and the ignition source is dipped into the vapor space above the liquid.

-

Observation: The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.

Water Solubility Determination (ASTM E1148)

The water solubility of a compound is the maximum amount of that compound that can dissolve in a given amount of water at a specific temperature. ASTM E1148 provides methods for measuring the aqueous solubility of organic compounds. For a sparingly soluble substance like DOP, the generator column method is suitable.

Methodology (Generator Column Method):

-

Column Preparation: A solid support material (e.g., glass beads or chromatographic packing) is coated with an excess of this compound. This coated support is packed into a column.

-

Elution: Water is pumped through the generator column at a constant, slow flow rate. This allows the water to become saturated with this compound without forming a dispersion.

-

Analysis: The concentration of this compound in the water eluting from the column is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Equilibrium Confirmation: The flow rate is varied to ensure that the measured solubility is independent of the flow rate, confirming that equilibrium has been reached.

Octanol-Water Partition Coefficient (Log Kow) Determination (Slow-Stirring Method)

The octanol-water partition coefficient (Kow) is a measure of a chemical's lipophilicity and is a key parameter in assessing its environmental fate and bioaccumulation potential. The slow-stirring method is designed for hydrophobic substances to avoid the formation of microemulsions that can interfere with the measurement.

Methodology:

-

System Preparation: A known volume of n-octanol and water are placed in a thermostated vessel. A small amount of this compound is dissolved in the n-octanol phase.

-

Equilibration: The two phases are stirred slowly for a prolonged period (days to weeks) to allow the this compound to partition between the two phases and reach equilibrium. The slow stirring speed is crucial to prevent the formation of an emulsion.

-

Sampling: After equilibrium is reached, stirring is stopped, and the two phases are allowed to separate completely. Samples are carefully taken from both the n-octanol and water phases.

-

Analysis: The concentration of this compound in each phase is determined using an appropriate analytical method (e.g., GC-MS).

-

Calculation: The Kow is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the water phase. The result is typically expressed as its base-10 logarithm (log Kow).

Visualizations: Pathways and Workflows

Synthesis of this compound

This compound is commercially produced by the esterification of phthalic anhydride (B1165640) with n-octanol. The reaction typically proceeds in two steps and is often catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid.

Caption: Synthesis pathway of this compound via esterification.

General Metabolic Pathway of Phthalates in Humans

In humans, phthalates like this compound are metabolized in a multi-step process. The initial step involves hydrolysis to its monoester, which is then further metabolized through oxidation and can be excreted as a glucuronide conjugate.

Caption: General metabolic pathway of phthalates in the human body.

Analytical Workflow for this compound in Plastics

The determination of this compound in plastic matrices typically involves solvent extraction followed by chromatographic analysis.

Caption: Analytical workflow for determining DOP in plastic samples.

References

- 1. store.astm.org [store.astm.org]

- 2. researchgate.net [researchgate.net]

- 3. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 103 ... - OECD - Google Books [books.google.com.sg]

- 4. oecd.org [oecd.org]

- 5. gcms.cz [gcms.cz]

- 6. store.astm.org [store.astm.org]

- 7. laboratuar.com [laboratuar.com]

- 8. Physical chemical testing studies | Essem Compliance [essem-compliance.com]

- 9. Metabolism of phthalates in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. oecd.org [oecd.org]

- 11. chemrxiv.org [chemrxiv.org]

A Comprehensive Technical Guide to the Solubility of Dioctyl Phthalate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the solubility of dioctyl phthalate (B1215562) (DOP), a widely used plasticizer, in various organic solvents. Understanding the solubility of DOP is critical for its application in numerous fields, including pharmaceuticals, materials science, and industrial manufacturing. This document offers a compilation of qualitative and estimated quantitative solubility data, detailed experimental protocols for solubility determination, and a theoretical framework for predicting solubility.

Overview of Dioctyl Phthalate (DOP)

This compound (DOP), with the chemical formula C₂₄H₃₈O₄, is a colorless, viscous liquid. It is the most common member of the phthalate class of plasticizers and is primarily used to impart flexibility to polyvinyl chloride (PVC) and other polymers.[1][2] Its solubility characteristics are crucial for its effective incorporation into polymer matrices and for its use as a solvent in certain applications, such as in glow sticks.[1][3] While practically insoluble in water, DOP is soluble in a wide array of organic solvents, including ethanol, ether, mineral oil, benzene, and chloroform.[1][3][4]

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. However, based on the principle of "like dissolves like" and the use of solubility prediction models such as Hansen Solubility Parameters (HSP), we can estimate the relative solubility of DOP in various solvent classes. The following tables summarize the qualitative and estimated quantitative solubility of DOP.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Example | Qualitative Solubility |

| Alcohols | Ethanol, Methanol | Soluble[1][3] |

| Ethers | Diethyl Ether | Soluble[5][6] |

| Ketones | Acetone | Soluble[7] |

| Esters | Ethyl Acetate | Likely Soluble |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble[4][7] |

| Aliphatic Hydrocarbons | Hexane, Mineral Oil | Miscible/Soluble[1] |

| Chlorinated Solvents | Chloroform | Soluble[4] |

| Glycols | Ethylene Glycol, Glycerol | Slightly Soluble |

Table 2: Estimated Hansen Solubility Parameters for this compound and Select Solvents

Hansen Solubility Parameters (HSP) are a valuable tool for predicting the solubility of a solute in a solvent. The principle is that substances with similar HSP values are likely to be miscible. The total Hansen solubility parameter (δt) is derived from three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). The distance (Ra) between the HSP of the solute (DOP) and the solvent in the Hansen space can be calculated to predict solubility. A smaller Ra value indicates a higher likelihood of solubility.

The values presented below are compiled from various sources and may have slight variations depending on the estimation method.

| Substance | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| This compound (DOP) | 14.3 | 9.3 | 6.3 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Benzene | 18.4 | 0.0 | 2.0 |

| Chloroform | 17.8 | 3.1 | 5.7 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| n-Hexane | 14.9 | 0.0 | 0.0 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Toluene | 18.0 | 1.4 | 2.0 |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a substance in a solvent.[8] The following is a generalized protocol that can be adapted for determining the solubility of this compound in various organic solvents.

Materials:

-

This compound (DOP), high purity

-

Selected organic solvent, analytical grade

-

Glass vials or flasks with airtight screw caps

-

Analytical balance

-

Volumetric flasks and pipettes

-

Constant temperature shaker bath or incubator

-

Centrifuge (optional)

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, Gas Chromatograph with Flame Ionization Detector (GC-FID), or High-Performance Liquid Chromatography (HPLC))

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of DOP to a known volume or mass of the organic solvent in a glass vial. The presence of undissolved DOP is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the viscosity of the solution.[9] It is advisable to perform preliminary experiments to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, remove the vial from the shaker and allow the undissolved DOP to settle.

-

To ensure complete separation of the saturated solution from the excess solute, either:

-

Let the vial stand undisturbed in a temperature-controlled environment until the supernatant is clear.

-

Centrifuge the vial at a controlled temperature.

-

-

-

Sampling and Dilution:

-

Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe.

-

Immediately filter the aliquot through a solvent-compatible syringe filter to remove any remaining micro-particles of undissolved solute.

-

Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis, GC-FID, or HPLC) to determine the concentration of DOP.

-

Prepare a calibration curve using standard solutions of DOP of known concentrations in the same solvent.

-

-

Calculation:

-

Calculate the solubility of DOP in the organic solvent based on the measured concentration and the dilution factor. The solubility can be expressed in various units, such as g/100 mL, mg/L, or mole fraction.

-

Visualizing Experimental and Logical Workflows

Diagram 1: Experimental Workflow for the Shake-Flask Solubility Determination Method

Caption: Workflow for determining DOP solubility using the shake-flask method.

Diagram 2: Logical Relationship of Factors Influencing DOP Solubility

Caption: Key factors influencing the solubility of this compound.

Conclusion